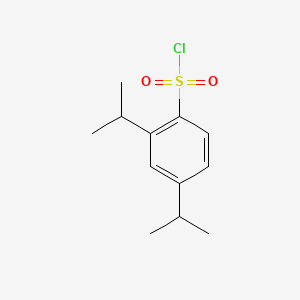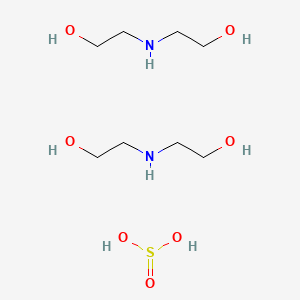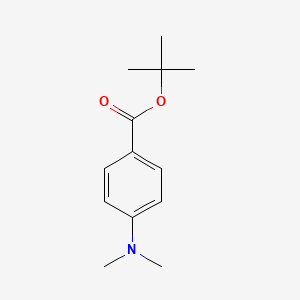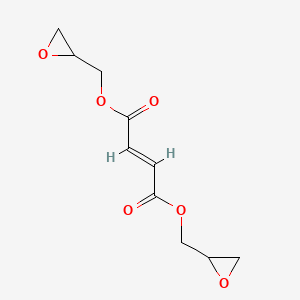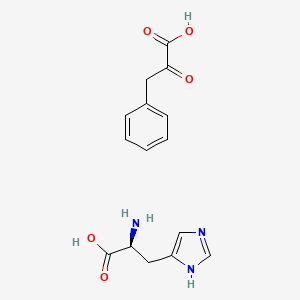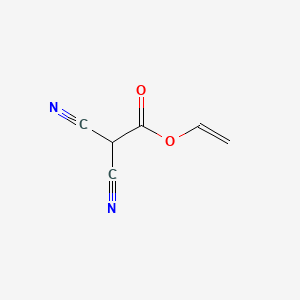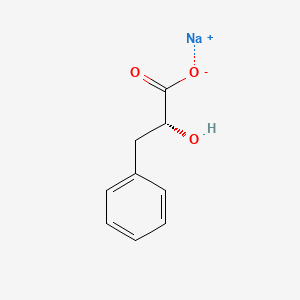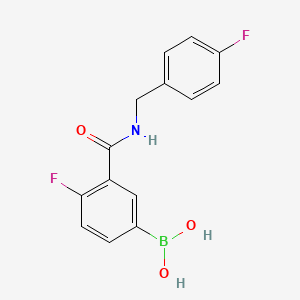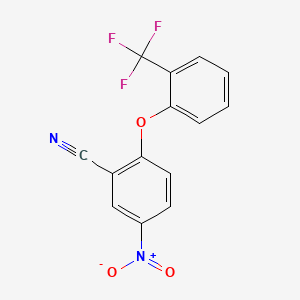
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-: is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethyl phenoxy group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the trifluoromethyl phenoxy group. One common method involves the reaction of 5-nitro-2-hydroxybenzonitrile with 2-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group serves as a bioisostere for hydrogen, providing insights into the role of specific functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in drug discovery.
Industry: In the industrial sector, benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 2-Nitro-5-(trifluoromethyl)benzonitrile
- 4-Nitro-2-(trifluoromethyl)phenol
- 5-Nitro-2-(trifluoromethyl)benzoic acid
Comparison: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl phenoxy group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
82674-09-7 |
|---|---|
Molekularformel |
C14H7F3N2O3 |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H |
InChI-Schlüssel |
WQUYMOGVKUGHET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
